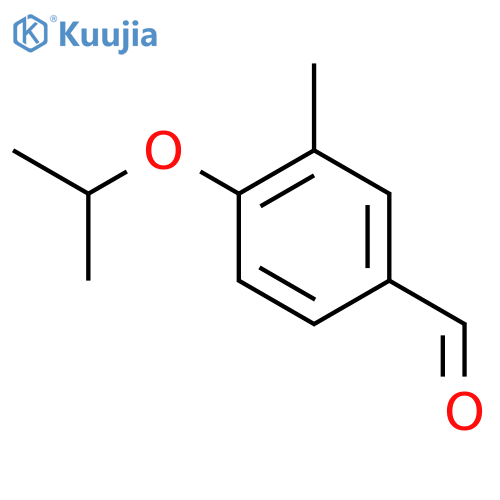Cas no 199743-06-1 (4-Isopropoxy-3-methylbenzaldehyde)

199743-06-1 structure
商品名:4-Isopropoxy-3-methylbenzaldehyde
CAS番号:199743-06-1
MF:C11H14O2
メガワット:178.227663516998
MDL:MFCD12547898
CID:3879932
PubChem ID:50998243
4-Isopropoxy-3-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 3-methyl-4-(1-methylethoxy)-
- 4-Isopropoxy-3-methylbenzaldehyde
- SCHEMBL12476044
- 199743-06-1
- 3-methyl-4-propan-2-yloxybenzaldehyde
- KZJHTRBYWPKCCX-UHFFFAOYSA-N
- AKOS005291199
- (4-isopropoxy-3-methylphenyl)methanone
- CS-0196333
- MFCD12547898
- (4-isopropoxy-3-methyl-phenyl)methanone
- E90746
-
- MDL: MFCD12547898
- インチ: InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-8H,1-3H3
- InChIKey: KZJHTRBYWPKCCX-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC1=CC=C(C=C1C)C=O
計算された属性
- せいみつぶんしりょう: 178.099379685g/mol
- どういたいしつりょう: 178.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-Isopropoxy-3-methylbenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | E90746-5/G |
4-ISOPROPOXY-3-METHYLBENZALDEHYDE |
199743-06-1 | 95% | 5g |
$473 | 2023-09-18 | |
| eNovation Chemicals LLC | Y1252032-25g |
Benzaldehyde, 3-methyl-4-(1-methylethoxy)- |
199743-06-1 | 97% | 25g |
$3150 | 2023-05-17 | |
| Oakwood | 038828-25g |
4-Isopropoxy-3-methylbenzaldehyde |
199743-06-1 | 97% | 25g |
$1740.00 | 2023-09-16 | |
| Oakwood | 038828-250mg |
4-Isopropoxy-3-methylbenzaldehyde |
199743-06-1 | 97% | 250mg |
$100.00 | 2023-09-16 | |
| abcr | AB516203-1 g |
4-Isopropoxy-3-methylbenzaldehyde |
199743-06-1 | 1g |
€207.40 | 2023-04-17 | ||
| TRC | I918558-50mg |
4-Isopropoxy-3-methylbenzaldehyde |
199743-06-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| Fluorochem | 038828-5g |
4-Isopropoxy-3-methylbenzaldehyde |
199743-06-1 | 5g |
£408.00 | 2022-03-01 | ||
| Oakwood | 038828-1g |
4-Isopropoxy-3-methylbenzaldehyde |
199743-06-1 | 97% | 1g |
$200.00 | 2023-09-16 | |
| TRC | I918558-100mg |
4-Isopropoxy-3-methylbenzaldehyde |
199743-06-1 | 100mg |
$ 70.00 | 2022-06-04 | ||
| abcr | AB516203-5 g |
4-Isopropoxy-3-methylbenzaldehyde |
199743-06-1 | 5g |
€612.90 | 2023-04-17 |
4-Isopropoxy-3-methylbenzaldehyde 関連文献
-
Anne Moreau,Axel Couture,Eric Deniau,Pierre Grandclaudon,Stéphane Lebrun Org. Biomol. Chem. 2005 3 2305
199743-06-1 (4-Isopropoxy-3-methylbenzaldehyde) 関連製品
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:199743-06-1)4-Isopropoxy-3-methylbenzaldehyde

清らかである:99%
はかる:5g
価格 ($):372.0